2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile
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Overview
Description
2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of pyridine, characterized by the presence of a nitrile group attached to a propanenitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile typically involves the reaction of 6-methylpyridine with a suitable nitrile precursor under controlled conditions. One common method is the reaction of 6-methylpyridine with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
- 3-(6-methylpyridin-2-yl)propanoic acid
- Propionitrile
Comparison: Compared to similar compounds, 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-methyl-2-(6-methylpyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-9(6-12-8)10(2,3)7-11/h4-6H,1-3H3 |
InChI Key |
ZNTFCADGVOZJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)(C)C#N |
Origin of Product |
United States |
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